3-(Trifluoromethyl)pyridine-2-thiol 3-(Trifluoromethyl)pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.: 104040-74-6
VCID: VC20866230
InChI: InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
SMILES: C1=CNC(=S)C(=C1)C(F)(F)F
Molecular Formula: C6H4F3NS
Molecular Weight: 179.17 g/mol

3-(Trifluoromethyl)pyridine-2-thiol

CAS No.: 104040-74-6

Cat. No.: VC20866230

Molecular Formula: C6H4F3NS

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)pyridine-2-thiol - 104040-74-6

Specification

CAS No. 104040-74-6
Molecular Formula C6H4F3NS
Molecular Weight 179.17 g/mol
IUPAC Name 3-(trifluoromethyl)-1H-pyridine-2-thione
Standard InChI InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
Standard InChI Key ACGSRAAAQJSWLC-UHFFFAOYSA-N
SMILES C1=CNC(=S)C(=C1)C(F)(F)F
Canonical SMILES C1=CNC(=S)C(=C1)C(F)(F)F

Introduction

Chemical Identity and Structure

3-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by a pyridine ring with specific functional group substitutions. The compound features a trifluoromethyl group at the 3-position and a thiol group at the 2-position of the pyridine ring. These functional groups contribute to its unique chemical properties and reactivity patterns .

Basic Identification Information

The compound is identified through the following key parameters:

ParameterInformation
CAS Number104040-74-6
Molecular FormulaC₆H₄F₃NS
Molecular Weight179.16 g/mol
EINECS672-817-6
MDL NumberMFCD00178749

The compound is also known by several synonyms, including 2-Mercapto-3-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)-2-mercaptopyridine, 3-(Trifluoromethyl)-2(1H)-pyridinethione, and 3-(Trifluoromethyl)pyridine-2(1H)-thione .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-thiol is essential for its appropriate handling, storage, and application in research and industrial settings.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueSource
Physical StateSolid
Melting Point178-183°C
Boiling Point145.3±50.0°C (Predicted)
Density1.43±0.1 g/cm³ (Predicted)
Storage RequirementsInert atmosphere, Room Temperature

Chemical Properties

Several distinctive chemical properties make this compound valuable in various applications:

PropertyValueSource
pKa8.33±0.40 (Predicted)
SolubilitySoluble in organic solvents; insoluble in water

The compound's chemical behavior is significantly influenced by the trifluoromethyl group at the 3-position, which affects the electronic properties of the pyridine ring, and the thiol group at the 2-position, which provides a reactive site for various chemical transformations .

Chemical Reactivity Patterns

The reactivity of 3-(Trifluoromethyl)pyridine-2-thiol is primarily determined by its functional groups. Based on general chemical principles and similar compounds:

Thiol Group Reactivity

The thiol group (-SH) at the 2-position is particularly reactive and can participate in various chemical transformations:

  • Oxidation reactions to form disulfides or other sulfur derivatives

  • Nucleophilic substitution reactions

  • Metal complexation through the sulfur atom

  • Addition reactions with unsaturated systems

Pyridine Ring Reactivity

The pyridine ring itself, especially as modified by the electron-withdrawing trifluoromethyl group, can participate in:

  • Electrophilic substitution reactions (though generally deactivated)

  • Nucleophilic substitution reactions (activated at certain positions)

  • Coordination chemistry through the pyridine nitrogen

Applications and Research Uses

3-(Trifluoromethyl)pyridine-2-thiol finds applications across multiple scientific disciplines, primarily due to its unique structure and reactivity.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as:

  • A building block for the synthesis of more complex molecules

  • A reagent in certain organic transformations

  • A precursor for the preparation of specialized ligands

Medicinal Chemistry and Biological Research

The compound has potential applications in medicinal chemistry and biological research:

  • As a potential lead compound for pharmaceutical development

  • In the study of enzyme inhibition mechanisms

  • For investigating protein interactions, particularly due to the reactive thiol group

  • In structure-activity relationship studies for drug discovery

Other Research Applications

Additional research applications may include:

  • Use in materials science for specialized applications

  • As a component in the preparation of agrochemicals

  • For industrial specialty chemical production

Safety ParameterClassification/InformationSource
Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed), H319 (Causes serious eye irritation)
Precautionary StatementsP301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Hazard CodesT (Toxic), Xi (Irritant)
Risk Statements20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), 36/37/38 (Irritating to eyes, respiratory system and skin), 36 (Irritating to eyes), 25 (Toxic if swallowed)
Transportation ClassificationUN 2811 6.1 / PGIII
Water Hazard Class (Germany)3 (Severe hazard to waters)
QuantityPrice RangeTypical PuritySource
100mg$7797%
250mg$18.9097%
1g$30-$722.8095-98%
5g$129-$56195-97%
10g$450-$84295-98%
25g$564-$140395-98%

The significant price variation reflects differences in supplier business models, manufacturing processes, and purification methods. Generally, higher purity commands higher prices, and bulk purchasing offers better per-gram value .

Supplier Information

Major suppliers of this compound include:

  • Sigma-Aldrich (product number 753203)

  • Aladdin Scientific

  • Ambeed

  • AK Scientific

  • Apolloscientific

  • Matrix Scientific

Most suppliers provide the compound with purities ranging from 95% to 98%, typically under argon protection to prevent oxidation of the thiol group .

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